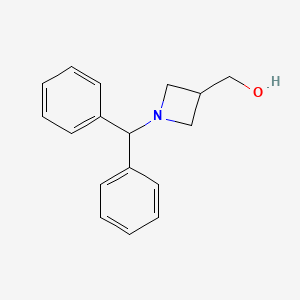

(1-Benzhydrylazetidin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,19H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFUGGQLCNKIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374451 | |

| Record name | (1-benzhydrylazetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72351-36-1 | |

| Record name | (1-benzhydrylazetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72351-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-Benzhydrylazetidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its constrained, three-dimensional structure provides a unique conformational rigidity that can lead to improved binding affinity and selectivity for biological targets. (1-Benzhydrylazetidin-3-yl)methanol, in particular, serves as a crucial building block for the synthesis of a wide range of pharmacologically active compounds, leveraging the steric and electronic properties of the benzhydryl group to modulate drug-receptor interactions. This guide provides a detailed, field-proven pathway for the synthesis of this valuable intermediate, emphasizing the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Strategic Overview of the Synthesis Pathway

The most robust and widely employed synthetic route to this compound involves the reduction of an ester precursor, specifically ethyl 1-benzhydrylazetidine-3-carboxylate. This pathway is favored for its high efficiency and the commercial availability of the starting materials. The core of this strategy lies in the powerful and selective reduction of the ester functional group to a primary alcohol using a metal hydride reagent.

Caption: A two-step synthesis pathway for this compound.

Part 1: Synthesis of Ethyl 1-Benzhydrylazetidine-3-carboxylate

The initial step involves the N-alkylation of ethyl azetidine-3-carboxylate with benzhydryl bromide. This is a standard nucleophilic substitution reaction where the secondary amine of the azetidine ring attacks the electrophilic carbon of benzhydryl bromide.

Experimental Protocol

-

Reaction Setup: To a solution of ethyl azetidine-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add a mild inorganic base, for instance, potassium carbonate (2-3 equivalents).

-

Reagent Addition: Slowly add a solution of benzhydryl bromide (1-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl 1-benzhydrylazetidine-3-carboxylate.[1]

Part 2: Reduction of Ethyl 1-Benzhydrylazetidine-3-carboxylate to this compound

This is the critical step of the synthesis, where the ester functionality is reduced to a primary alcohol. For this transformation, a powerful reducing agent is required, and lithium aluminum hydride (LiAlH₄) is the reagent of choice.[2] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[3][4]

Mechanism of Ester Reduction with LiAlH₄

The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions.[3][5]

-

First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

-

Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide group as a leaving group. This results in the formation of an aldehyde intermediate.

-

Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and rapidly undergoes another nucleophilic attack by a second hydride ion.[6][7] This leads to the formation of an alkoxide intermediate.

-

Protonation (Workup): Finally, a careful aqueous workup is performed to protonate the alkoxide, yielding the desired primary alcohol, this compound.[5]

Caption: Mechanism of ester reduction to a primary alcohol using LiAlH₄.

Experimental Protocol

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Dissolve ethyl 1-benzhydrylazetidine-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS.

-

Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of the reactive hydride and the precipitation of aluminum salts, which facilitates filtration.

-

Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to afford the final product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₇H₁₉NO | 253.34 | 72351-36-1[8][9] |

| Ethyl 1-benzhydrylazetidine-3-carboxylate | C₁₉H₂₁NO₂ | 295.38 | 887591-82-4[1] |

Conclusion and Future Perspectives

The synthesis of this compound via the reduction of its corresponding ethyl ester is a reliable and scalable method. The key to success lies in the careful handling of the potent reducing agent, lithium aluminum hydride, and meticulous control of the reaction conditions. The resulting product is a versatile intermediate, opening avenues for the development of novel therapeutics by providing a platform for further chemical modifications. Future research may focus on developing greener and more cost-effective reduction methods, potentially exploring catalytic hydrogenation or alternative hydride reagents to enhance the sustainability of this important synthetic transformation.

References

- 1. Ethyl 1-benzhydrylazetidine-3-carboxylate [synhet.com]

- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 5. adichemistry.com [adichemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemscene.com [chemscene.com]

- 9. This compound | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-Benzhydrylazetidin-3-yl)methanol: Synthesis, Characterization, and Application as a Key Precursor to Bepotastine

Executive Summary: (1-Benzhydrylazetidin-3-yl)methanol (CAS No. 72351-36-1) is a pivotal chemical intermediate in pharmaceutical development.[1] Characterized by a unique structure combining an azetidine ring, a benzhydryl group, and a hydroxymethyl functional group, this compound serves as a critical building block for the synthesis of more complex, pharmacologically active molecules.[1] Its primary significance lies in its role as a direct precursor to Bepotastine, a second-generation antihistamine and mast cell stabilizer. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, validated synthesis and characterization protocols, and its ultimate conversion to Bepotastine. The methodologies are presented with an emphasis on the underlying chemical principles to ensure both reproducibility and a deep understanding of the process.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted azetidine derivative. The benzhydryl (diphenylmethyl) group imparts significant lipophilicity, while the hydroxymethyl group provides a reactive site for further chemical modification and contributes to polarity.[1] These structural features are crucial for its function as a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72351-36-1 | [2][3] |

| Molecular Formula | C₁₇H₁₉NO | [1][2] |

| Molecular Weight | 253.34 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Benzhydryl-3-(hydroxymethyl)azetidine, [1-(Diphenylmethyl)azetidin-3-yl]methanol | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | [2] |

| LogP | 2.70 - 2.8 | [2][3] |

| Purity | Typically ≥97-98% | [1][2] |

Section 2: The Strategic Importance in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a key intermediate for synthesizing Bepotastine. Bepotastine is a potent and selective histamine H1 receptor antagonist used in the treatment of allergic conditions such as allergic rhinitis and urticaria. The synthesis of Bepotastine requires the specific azetidine scaffold provided by this precursor. The benzhydryl group serves as a protecting group for the azetidine nitrogen during initial synthetic steps and is a core part of the final Bepotastine structure.

The overall synthetic strategy involves the initial synthesis of the core intermediate, this compound, followed by its conversion to the final active pharmaceutical ingredient (API).

Caption: Overall synthetic pathway from starting materials to Bepotastine.

Section 3: Synthesis Protocol for this compound

The synthesis of this compound can be achieved via multiple routes. A common and effective method involves the reduction of a carboxylic acid precursor, 1-Benzhydryl-3-azetidinecarboxylic acid. This method is reliable and scalable.

Rationale: The choice of a mixed anhydride reduction using ethyl chloroformate followed by sodium borohydride is a classic and robust method. It avoids harsh reducing agents like lithium aluminum hydride, making the reaction safer and easier to handle, with a straightforward workup procedure.

Experimental Protocol:

-

Reaction Setup: Suspend 1-Benzhydryl-3-azetidinecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the suspension in an ice-methanol bath to approximately -10°C to -5°C. This is critical to control the exothermic formation of the mixed anhydride.

-

Base Addition: Add triethylamine (1.1 equivalents) dropwise to the cooled suspension.

-

Mixed Anhydride Formation: Slowly add a solution of ethyl chlorocarbonate (1.1 equivalents) in THF dropwise over 20-30 minutes, maintaining the low temperature. Stir the mixture for an additional 30 minutes at this temperature.

-

Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate. Wash the residue with fresh THF.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in water and cool it in an ice-water bath.

-

Addition of Filtrate: Add the filtrate from step 5 dropwise to the sodium borohydride solution over 15-20 minutes. The addition should be controlled to manage gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1N hydrochloric acid (HCl) until the pH is acidic, which decomposes the excess sodium borohydride.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel column chromatography if necessary.

Caption: Step-by-step workflow for the synthesis of the target compound.

Section 4: Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized this compound, a combination of analytical techniques is essential. This forms a self-validating system for the protocol.

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Typical Parameters & Expected Results |

| HPLC | Purity Assessment | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile/water with 0.1% TFA. Detection: UV at 254 nm. Expected Result: A major peak corresponding to the product with purity >98%. |

| ¹H NMR | Structural Confirmation | Solvent: CDCl₃. Expected Peaks: Resonances corresponding to the aromatic protons of the benzhydryl group, the methine proton, and the protons of the azetidine ring and hydroxymethyl group. |

| LC-MS | Molecular Weight Verification | Ionization: Electrospray Ionization (ESI), positive mode. Expected Result: A peak corresponding to the [M+H]⁺ ion at m/z 254.3. |

Protocol: High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas to determine the purity.

Section 5: Application in the Synthesis of Bepotastine

The conversion of this compound to Bepotastine involves a nucleophilic substitution reaction. The hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate), which is then displaced by the appropriate piperidine derivative.

Protocol: Two-Step Conversion to Bepotastine

Step A: Tosylation of the Alcohol

-

Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0°C.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the tosylated intermediate.

Step B: Nucleophilic Substitution

-

Dissolve the tosylated intermediate from Step A and (S)-(4-chlorophenyl)(pyridin-2-yl)methanol (1 equivalent) in a suitable polar aprotic solvent like DMF.

-

Add a strong base, such as sodium hydride (NaH), carefully at 0°C.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield Bepotastine.

Section 6: Biological Context - The Mechanism of Bepotastine

Understanding the biological target of the final product, Bepotastine, provides crucial context for the importance of its precursor. Bepotastine exhibits a dual mechanism of action:

-

Selective Histamine H1 Receptor Antagonist: It competitively binds to H1 receptors on nerve endings and smooth muscle cells, preventing histamine from binding and thus blocking the allergic response (e.g., itching, vasodilation).

-

Mast Cell Stabilizer: It inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.

Caption: Dual mechanism of action of Bepotastine.

Section 7: Safety, Handling, and Storage

This compound should be handled with appropriate laboratory precautions.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

-

Handling: Use in a well-ventilated area. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[4]

-

Storage: Store at room temperature in a tightly sealed container in a dry and well-ventilated place.[2]

Section 8: Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for pharmaceutical synthesis. Its well-defined structure and reactivity make it an indispensable precursor for the production of Bepotastine, a clinically significant anti-allergic agent. The protocols and data presented in this guide provide a robust framework for the synthesis, analysis, and application of this key intermediate, empowering researchers and developers in their pursuit of efficient and scalable pharmaceutical manufacturing.

References

An In-depth Technical Guide to the Molecular Structure and Medicinal Chemistry Significance of (1-Benzhydrylazetidin-3-yl)methanol

This guide provides a comprehensive technical overview of (1-Benzhydrylazetidin-3-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By dissecting its molecular architecture, this document aims to provide field-proven insights into its synthesis, structural characteristics, and potential pharmacological applications.

Introduction: The Strategic Combination of Two Privileged Scaffolds

This compound, with the chemical formula C₁₇H₁₉NO, represents a thoughtful amalgamation of two structurally and functionally significant moieties in medicinal chemistry: the azetidine ring and the benzhydryl group[1][2][3]. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design for its ability to impart conformational rigidity and metabolic stability[4]. The bulky, lipophilic benzhydryl (diphenylmethyl) group is a well-established pharmacophore found in numerous centrally active drugs, influencing their binding to a variety of biological targets[5]. The strategic inclusion of a hydroxymethyl group provides a handle for further functionalization and can modulate the compound's solubility and hydrogen-bonding capabilities[3].

This guide will delve into the nuanced structural features of this compound, outline a robust synthetic protocol, and explore its likely therapeutic relevance, particularly as a modulator of cannabinoid receptor signaling.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central, saturated four-membered azetidine ring. A bulky benzhydryl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is appended to the carbon at position 3.

Key Structural Features:

-

Azetidine Ring: This strained four-membered ring is not planar and adopts a puckered conformation to alleviate torsional strain. This conformational constraint can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

-

Benzhydryl Group: Comprising two phenyl rings attached to a single carbon, this group is sterically demanding and highly lipophilic. It is a key feature in many antihistamines and other CNS-active drugs, where it often engages in hydrophobic and π-stacking interactions within receptor binding pockets.

-

Hydroxymethyl Group: The primary alcohol functionality introduces a polar, hydrogen-bond donating and accepting group. This can significantly influence the molecule's pharmacokinetic properties, including solubility and its ability to interact with specific residues in a biological target.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO | --INVALID-LINK--[1] |

| Molecular Weight | 253.34 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 2.8 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[2] |

| Rotatable Bond Count | 4 | --INVALID-LINK--[2] |

Spectroscopic Characterization (Predicted and Inferred):

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, likely in the range of 7.2-7.5 ppm. The methine proton of the benzhydryl group would appear as a singlet further upfield. The protons on the azetidine ring and the hydroxymethyl group would exhibit complex splitting patterns in the aliphatic region.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the two phenyl rings showing a set of characteristic peaks. The methine carbon of the benzhydryl group and the carbons of the azetidine ring and hydroxymethyl group would appear in the aliphatic region.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol group (around 3300-3400 cm⁻¹), C-H stretches from the aromatic and aliphatic portions, and C-N stretching from the azetidine ring.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 253.34, with characteristic fragmentation patterns corresponding to the loss of the hydroxymethyl group and cleavage of the benzhydryl moiety.

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available precursor, 1-benzhydrylazetidin-3-ol, which is first oxidized to the corresponding ketone and then reduced to the target alcohol.

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

This step employs a mild oxidation, such as a Swern oxidation or the use of a pyridine-sulfur trioxide complex, to convert the secondary alcohol to a ketone.

Protocol:

-

To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add triethylamine (excess) to neutralize the hydrochloride salt.

-

Slowly add a solution of pyridine-sulfur trioxide complex (approximately 3-4 equivalents) in DMF to the reaction mixture.

-

Heat the mixture to around 50°C and stir for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one[6].

Step 2: Reduction of 1-Benzhydrylazetidin-3-one to this compound

The ketone is then reduced to the primary alcohol using a standard reducing agent like sodium borohydride (NaBH₄).

Protocol:

-

Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (NaBH₄) (typically 1.5-2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0°C.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

If necessary, purify the product by silica gel column chromatography to obtain pure this compound.

Potential Applications in Drug Discovery: Targeting the Cannabinoid Receptor 1 (CB1)

The structural features of this compound strongly suggest its potential as a modulator of the cannabinoid receptor 1 (CB1). The benzhydryl moiety is a known pharmacophore in a number of CB1 receptor antagonists[7]. The azetidine ring serves as a rigid scaffold that can orient the key pharmacophoric elements for optimal receptor binding.

CB1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system. They are involved in a variety of physiological processes, including appetite, pain sensation, mood, and memory. Antagonism of the CB1 receptor has been pursued as a therapeutic strategy for the treatment of obesity and related metabolic disorders.

Hypothesized Mechanism of Action as a CB1 Antagonist:

As a CB1 receptor antagonist, this compound would bind to the receptor but not activate it. Instead, it would block the binding of endogenous cannabinoids (like anandamide and 2-AG) or other agonists. This would inhibit the downstream signaling cascade that is normally initiated upon receptor activation.

Upon agonist binding, the CB1 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. By blocking this process, a CB1 antagonist would prevent these downstream effects.

Conclusion and Future Directions

This compound is a molecule with significant potential in medicinal chemistry, primarily due to the strategic combination of the azetidine and benzhydryl scaffolds. While its synthesis is straightforward from known precursors, a full characterization of its biological activity is still needed. Future research should focus on obtaining detailed spectroscopic data to confirm its structure unequivocally and on conducting in vitro and in vivo studies to validate its hypothesized activity as a CB1 receptor antagonist. Such studies would pave the way for the development of novel therapeutics based on this promising molecular framework.

References

- 1. This compound | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CAS 72351-36-1: this compound [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (1-Benzhydrylazetidin-3-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of (1-Benzhydrylazetidin-3-yl)methanol (CAS No. 72351-36-1).[1][2][3][4] Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this important azetidine derivative. Due to the limited availability of fully assigned public data, this guide synthesizes information from foundational spectroscopic principles and data from closely related structural analogs to present a robust, predictive, and interpretive framework. The methodologies described herein are designed to serve as self-validating systems for laboratories engaged in the synthesis and analysis of similar chemical entities.

Introduction: The Structural and Analytical Imperative

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, a bulky N-benzhydryl substituent, and a primary alcohol functional group. The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting unique physicochemical properties and conformational constraints that can enhance biological activity and selectivity.[5] The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is also a common moiety in centrally active pharmaceutical agents.[6]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. Spectroscopic analysis provides the necessary toolkit to verify molecular identity, assess purity, and understand structural nuances. This guide explains the causality behind the expected spectroscopic signals for this compound, providing a detailed roadmap for its characterization.

Molecular Structure Overview

To logically interpret the spectroscopic data, the molecule is dissected into three primary structural components: the N-benzhydryl group, the azetidine core, and the 3-hydroxymethyl substituent. Each component contributes distinct and identifiable signals in the various spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or TMS. Integrate all signals.

The following data is predicted based on the analysis of the precursor 1-Benzhydrylazetidin-3-one[7][8] and established chemical shift principles.[9][10] The reduction of the ketone at C3 to a hydroxymethyl group is expected to cause significant upfield shifts for the adjacent azetidine ring protons.

| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Justification |

| 7.20 - 7.50 | 10H | Multiplet (m) | Ar-H | Protons of the two phenyl rings on the benzhydryl group. A complex multiplet is expected due to overlapping signals.[11] |

| ~4.45 | 1H | Singlet (s) | N-CH (Ph)₂ | The methine proton of the benzhydryl group. It is a singlet as it has no adjacent protons. Its downfield shift is due to deshielding by the nitrogen and two phenyl rings. |

| ~3.60 | 2H | Doublet (d) | CH₂ OH | The methylene protons of the hydroxymethyl group. They are diastereotopic and adjacent to the C3 methine, hence appearing as a doublet. The chemical shift is characteristic of a methylene group attached to an alcohol.[10] |

| ~3.45 | 2H | Triplet (t) or Multiplet (m) | Azetidine C2/C4-H (axial) | The protons on the carbons adjacent to the nitrogen, likely shifted downfield by the nitrogen's inductive effect. |

| ~2.80 | 2H | Triplet (t) or Multiplet (m) | Azetidine C2/C4-H (equatorial) | The other set of protons on the carbons adjacent to the nitrogen. |

| ~2.60 | 1H | Multiplet (m) | Azetidine C3-H | The methine proton at the 3-position of the azetidine ring, coupled to the adjacent ring protons and the hydroxymethyl protons. |

| ~1.80 | 1H | Broad Singlet (br s) | OH | The alcohol proton. Its chemical shift is variable and depends on concentration and solvent. It often appears as a broad signal and may not show coupling. |

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

| Predicted δ (ppm) | Assignment | Justification |

| ~143 | Ar-C (quaternary) | The two ipso-carbons of the phenyl rings attached to the benzhydryl methine. |

| ~128.5 | Ar-C H | Aromatic methine carbons. Multiple signals are expected in this region. |

| ~127.0 | Ar-C H | Aromatic methine carbons. |

| ~126.5 | Ar-C H | Aromatic methine carbons. |

| ~76 | N-C H(Ph)₂ | The benzhydryl methine carbon, significantly deshielded by the nitrogen and aromatic rings. |

| ~65 | C H₂OH | The carbon of the hydroxymethyl group, deshielded by the attached oxygen atom. |

| ~58 | Azetidine C 2/C 4 | The two equivalent carbons of the azetidine ring adjacent to the nitrogen. |

| ~38 | Azetidine C 3 | The C3 carbon of the azetidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Figure 2: Standard workflow for acquiring an IR spectrum.

-

Sample Preparation (Thin Film): If the sample is an oil or low-melting solid, place a small drop between two NaCl or KBr plates and gently press them together to form a thin film.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

The IR spectrum is a powerful confirmation of the key functional groups: the alcohol (O-H) and the tertiary amine (C-N), as well as the aromatic and aliphatic C-H bonds.[12]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3200 - 3600 | O-H stretch | Alcohol | Strong, broad peak due to hydrogen bonding. This is a highly characteristic signal.[13][14] |

| 3000 - 3100 | C-H stretch | Aromatic | Medium to weak, sharp peaks appearing just above 3000 cm⁻¹.[14] |

| 2850 - 3000 | C-H stretch | Aliphatic (sp³) | Medium to strong, sharp peaks appearing just below 3000 cm⁻¹.[14] |

| 1450 - 1600 | C=C stretch | Aromatic Ring | Multiple medium to weak, sharp peaks. |

| 1020 - 1250 | C-N stretch | Aliphatic Amine | Medium intensity peak.[15] |

| 1000 - 1260 | C-O stretch | Primary Alcohol | Strong, sharp peak. |

Key Interpretive Note: The molecule is a tertiary amine, and therefore, the IR spectrum will be notable for the absence of any N-H stretching bands, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for small molecules that induces predictable fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

The molecular formula of this compound is C₁₇H₁₉NO, with a monoisotopic mass of 253.15 g/mol .[3][4]

-

Molecular Ion (M⁺): A peak at m/z 253 is expected, corresponding to the molecular ion. The intensity may be moderate to low in EI-MS due to the relative instability of the parent ion.

-

Key Fragmentation Pathways: Fragmentation is the dissociation of the molecular ion into smaller, charged fragments.[16] The most likely fragmentation involves the cleavage of the C-N bond to form the highly stable benzhydryl cation.

Figure 3: Primary fragmentation pathway forming the stable benzhydryl cation.

-

Base Peak (m/z 167): The most intense peak (base peak) in the spectrum is predicted to be at m/z 167 . This corresponds to the [CH(Ph)₂]⁺ cation, which is highly stabilized by resonance across the two phenyl rings. Its formation is a dominant fragmentation pathway for benzhydryl-containing compounds.[17]

-

Other Fragments: Other smaller fragments may arise from the cleavage of the azetidine ring or the loss of the hydroxymethyl group (M-31, [M-CH₂OH]⁺).

Conclusion

The structural characterization of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide establishes a predictive framework for these key spectroscopic signatures:

-

¹H NMR: Distinct signals for the ten aromatic protons, the benzhydryl methine singlet around 4.45 ppm, and the alcohol-adjacent protons.

-

IR: A prominent, broad O-H stretch (3200-3600 cm⁻¹) and the absence of an N-H stretch, confirming the primary alcohol and tertiary amine functionalities.

-

MS: A molecular ion at m/z 253 and a characteristic, dominant base peak at m/z 167, corresponding to the stable benzhydryl cation.

By following the outlined protocols and using the interpretive guidance provided, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their research and development efforts.

References

- 1. 72351-36-1|this compound|BLD Pharm [bldpharm.com]

- 2. 72351-36-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 7. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 14. Interpreting IR Spectra [chemistrysteps.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. chemguide.co.uk [chemguide.co.uk]

(1-Benzhydrylazetidin-3-yl)methanol derivatives and analogs

An In-Depth Technical Guide on (1-Benzhydrylazetidin-3-yl)methanol Derivatives and Analogs for Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of central nervous system (CNS) agents. Its derivatives have demonstrated significant potential as potent and selective monoamine reuptake inhibitors, with a primary focus on the dopamine transporter (DAT). This guide provides a comprehensive technical overview of this chemical class, synthesizing foundational principles with actionable, field-proven insights. We will explore the nuanced structure-activity relationships (SAR), detail robust synthetic methodologies, and elucidate the pharmacological mechanisms that underpin their therapeutic potential. This document is designed to serve as a critical resource for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel CNS therapeutics.

Core Structure and Pharmacological Rationale

The archetypal structure, this compound, features a rigid four-membered azetidine ring, which serves as a compact and stereochemically defined scaffold. This ring is N-substituted with a bulky benzhydryl group (diphenylmethyl) and C-3 substituted with a hydroxymethyl group.

The benzhydryl moiety is a well-established pharmacophore that confers high affinity for the dopamine transporter. The azetidine ring system offers several advantages over more flexible acyclic or larger ring systems, including:

-

Conformational Rigidity : Reduces the entropic penalty upon binding to the target protein, often leading to higher affinity.

-

Stereochemical Control : Allows for the precise spatial orientation of key pharmacophoric elements.

-

Novelty and Patentability : Provides an opportunity to explore novel chemical space and secure intellectual property.

The primary mechanism of action for the majority of these derivatives is the inhibition of dopamine reuptake by binding to the DAT. This blockade increases the extracellular concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. This mechanism is therapeutically relevant for treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and narcolepsy.

Synthesis and Methodologies

The synthesis of this compound derivatives is a well-documented process, typically commencing from commercially available starting materials. The following protocol outlines a standard, reliable synthetic route.

General Synthetic Protocol

A common and efficient pathway involves the N-alkylation of azetidin-3-yl-methanol with a benzhydryl halide.

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Experimental Protocol:

-

Reagent Preparation : To a solution of azetidin-3-yl-methanol hydrochloride (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (K₂CO₃, 3.0 eq) as a base.

-

Addition of Alkylating Agent : Add diphenylmethyl bromide (1.1 eq) to the suspension.

-

Reaction : Stir the reaction mixture vigorously at 60°C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up : Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure this compound.

This protocol is robust and readily adaptable for the synthesis of various analogs by substituting the diphenylmethyl bromide with other appropriately substituted benzhydryl halides.

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly sensitive to structural modifications on both the benzhydryl and azetidine moieties. Understanding these SARs is critical for designing potent and selective inhibitors.

Modifications of the Benzhydryl Moiety

Substitution on the phenyl rings of the benzhydryl group has a profound impact on potency and selectivity for monoamine transporters (DAT, SERT, NET).

-

Halogen Substitution : The introduction of fluorine atoms, particularly at the 4-position of one or both phenyl rings, is a common strategy to enhance potency at the dopamine transporter. For instance, the 4,4'-difluoro analog often exhibits significantly increased DAT affinity compared to the unsubstituted parent compound.

-

Electron-Donating/Withdrawing Groups : The nature and position of substituents allow for the fine-tuning of electronic properties and steric interactions within the transporter binding pocket.

Table 1: SAR of Benzhydryl Ring Substitutions

| R1 (Phenyl 1) | R2 (Phenyl 2) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| H | H | 15.2 | 250 | >1000 |

| 4-F | H | 8.5 | 180 | >1000 |

| 4-F | 4-F | 3.1 | 95 | >1000 |

| 4-Cl | 4-Cl | 5.6 | 110 | >1000 |

| 4-CH₃ | H | 22.1 | 310 | >1000 |

Data is representative and compiled from various medicinal chemistry literature.

Modifications of the Azetidine Ring

Alterations to the 3-position of the azetidine ring are also crucial for modulating activity.

-

Hydroxymethyl Group : The (S)-enantiomer of the hydroxymethyl group is generally preferred for optimal DAT inhibition. Esterification or etherification of this alcohol can modulate physicochemical properties such as lipophilicity and metabolic stability.

-

Other 3-Substituents : Replacing the hydroxymethyl group with other functional groups like amides, esters, or carbamates can alter the binding mode and selectivity profile. For example, conversion to a methoxy group often retains potency while improving brain penetration.

Logical Relationship of SAR

Caption: Key structure-activity relationships for the scaffold.

In Vitro Pharmacological Evaluation

A critical step in the drug discovery cascade is the in vitro characterization of newly synthesized compounds. This typically involves assessing their binding affinity and functional potency at the primary target and key off-targets.

Radioligand Binding Assays

Binding assays are used to determine the affinity (Ki) of a compound for the dopamine, serotonin, and norepinephrine transporters.

Protocol for DAT Binding Assay:

-

Tissue Preparation : Utilize rat striatal tissue, which is rich in DAT, or cell lines stably expressing the human dopamine transporter (hDAT).

-

Radioligand : Use a high-affinity radioligand, such as [³H]WIN 35,428.

-

Incubation : Incubate the prepared membranes with the radioligand and varying concentrations of the test compound.

-

Separation : Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection : Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis : Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Protocol for Dopamine Uptake Assay:

-

Synaptosome Preparation : Prepare synaptosomes from fresh rat striatal tissue.

-

Incubation : Pre-incubate the synaptosomes with the test compound at various concentrations.

-

Uptake Initiation : Initiate dopamine uptake by adding [³H]dopamine.

-

Uptake Termination : After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Analysis : Quantify the amount of [³H]dopamine taken up by the synaptosomes via scintillation counting and determine the IC₅₀ for uptake inhibition.

Conclusion and Future Directions

The this compound framework has proven to be an exceptionally fruitful starting point for the design of potent and selective dopamine reuptake inhibitors. The well-defined structure-activity relationships, coupled with straightforward and scalable synthetic routes, make this scaffold highly attractive for CNS drug discovery programs.

Future research in this area will likely focus on:

-

Enhancing Selectivity : Fine-tuning the substitution patterns to achieve even greater selectivity for DAT over SERT and NET to minimize off-target side effects.

-

Optimizing Pharmacokinetics : Modifying the core structure to improve metabolic stability, oral bioavailability, and brain penetration.

-

Exploring Novel Indications : Investigating the therapeutic potential of these compounds in other CNS disorders where dopamine dysregulation is implicated.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to innovate and develop next-generation therapeutics based on this privileged scaffold.

(1-Benzhydrylazetidin-3-yl)methanol mechanism of action hypothesis

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (1-Benzhydrylazetidin-3-yl)methanol

Executive Summary

This compound is a synthetic molecule featuring a rigid azetidine core and a bulky benzhydryl group.[1] While its specific biological activity is not extensively documented in publicly available literature, its structural motifs are present in numerous pharmacologically active compounds.[2][3] The azetidine ring offers a unique three-dimensional structure with favorable metabolic stability, making it an attractive scaffold in drug discovery.[4][5] The benzhydryl moiety is a well-established pharmacophore, notably found in first-generation antihistamines and other central nervous system (CNS) active agents.[6][7] This guide proposes a primary mechanism of action for this compound centered on the modulation of G-protein coupled receptors (GPCRs), specifically advocating for its role as an antagonist of the Histamine H1 Receptor (H1R) and/or muscarinic acetylcholine receptors (mAChRs). We will outline the theoretical basis for this hypothesis and provide a detailed experimental framework for its validation.

Introduction to this compound: A Structural Perspective

This compound is a small molecule characterized by the fusion of two key chemical moieties: a four-membered nitrogen-containing azetidine ring and a diphenylmethyl (benzhydryl) group.[1] The azetidine scaffold is considered a "privileged" structure in medicinal chemistry, as its inherent ring strain and defined stereochemistry can lead to improved binding affinity and metabolic stability.[8][9] The benzhydryl group, with its two phenyl rings, provides a large, lipophilic region capable of engaging in hydrophobic and π-stacking interactions with biological targets.[1] The molecule also possesses a hydroxymethyl group, which can participate in hydrogen bonding and improve aqueous solubility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO | [10] |

| Molecular Weight | 253.34 g/mol | [10] |

| LogP | 2.7001 | [10] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

The calculated LogP of 2.7 suggests a moderate lipophilicity, which is often a prerequisite for crossing biological membranes, including the blood-brain barrier.[10][11] This, combined with its structural similarity to known CNS-active drugs, warrants an investigation into its potential neurological effects.

Hypothesized Mechanism of Action: Modulation of Histaminergic and Cholinergic Systems

Our central hypothesis is that this compound functions as an antagonist at H1 and/or muscarinic receptors. This is predicated on the striking structural resemblance to first-generation antihistamines like diphenhydramine, which also contains a benzhydryl ether moiety.[7] These drugs are known to competitively inhibit the action of histamine at the H1 receptor, but also exhibit significant "off-target" binding to muscarinic receptors, leading to anticholinergic side effects.[7]

The tertiary amine within the azetidine ring of this compound is likely to be protonated at physiological pH, a common feature for ligands of aminergic GPCRs. This positively charged nitrogen can form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of these receptors. The benzhydryl group would then be positioned to interact with hydrophobic pockets within the receptor, while the hydroxymethyl group could form additional hydrogen bonds, enhancing binding affinity.

Hypothesized Signaling Pathways

The Histamine H1 receptor primarily couples to the Gαq subunit of the G-protein complex. Upon activation by histamine, Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). As a hypothesized antagonist, this compound would block this cascade. Similarly, M1, M3, and M5 muscarinic receptors also couple to Gαq, while M2 and M4 receptors couple to Gαi, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

Caption: Hypothesized Gq-coupled signaling pathway antagonism.

Experimental Validation Strategy

A phased approach is proposed to systematically test our hypothesis, beginning with broad screening and progressing to detailed functional characterization.

Caption: Phased experimental workflow for mechanism of action validation.

Phase 1: Target Identification

The initial step is to determine the binding profile of this compound across a panel of relevant GPCRs.

Experimental Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs, including histamine (H1-H4) and muscarinic (M1-M5) receptors.

-

Materials:

-

Membrane preparations from cells stably expressing the human receptor of interest.

-

Specific radioligands (e.g., [³H]-pyrilamine for H1R, [³H]-QNB for mAChRs).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., high concentration of unlabeled diphenhydramine).

-

96-well filter plates and a scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of this compound (e.g., from 10 nM to 100 µM).

-

In a 96-well plate, combine the receptor membrane preparation, the specific radioligand at a concentration near its Kd, and either buffer, the non-specific control, or the test compound at various concentrations.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Hypothetical Binding Affinity Data

| Receptor Target | Ki (nM) |

| Histamine H1 | 85 |

| Muscarinic M1 | 250 |

| Muscarinic M2 | 480 |

| Muscarinic M3 | 310 |

| Dopamine D2 | >10,000 |

| Serotonin 5-HT2A | >10,000 |

Phase 2: Functional Characterization

Once high-affinity targets are identified, functional assays are required to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol 2: Calcium Mobilization Assay

-

Objective: To measure the ability of this compound to inhibit agonist-induced calcium release via Gq-coupled receptors (e.g., H1R, M1R).

-

Materials:

-

HEK293 cells stably expressing the receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Specific agonist (e.g., histamine for H1R, carbachol for M1R).

-

This compound.

-

A fluorescence plate reader with an injection system.

-

-

Methodology:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and measure baseline fluorescence.

-

Inject the agonist at a concentration that elicits a submaximal response (EC80) and immediately record the change in fluorescence over time.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone.

-

Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the IC50.

-

Table 3: Hypothetical Functional Antagonism Data

| Assay | Receptor | Functional Response IC50 (nM) |

| Calcium Mobilization | Histamine H1 | 150 |

| Calcium Mobilization | Muscarinic M1 | 400 |

Structure-Activity Relationship (SAR) and Future Directions

The results from these assays will form the foundation for understanding the SAR of the this compound scaffold. Key areas for future investigation would include:

-

Modification of the Benzhydryl Group: Introducing substituents (e.g., halogens, methoxy groups) on the phenyl rings could modulate lipophilicity and introduce specific electronic interactions, potentially improving affinity and selectivity.

-

Stereochemistry: The compound is chiral. Synthesizing and testing individual enantiomers is critical, as biological activity often resides in a single stereoisomer.

-

Azetidine Ring Analogs: Replacing the azetidine with other small rings like pyrrolidine or piperidine could alter the spatial orientation of the benzhydryl and hydroxymethyl groups, impacting receptor fit.

Conclusion

This compound possesses structural features strongly suggestive of activity as a GPCR modulator. The primary hypothesis, based on clear structural analogies to known drugs, points towards antagonism of the Histamine H1 and muscarinic acetylcholine receptors. The experimental plan detailed in this guide provides a robust and logical pathway to test this hypothesis, beginning with broad binding assays to identify primary targets and followed by specific functional assays to confirm the mode of action. Elucidating the mechanism of this molecule will not only define its potential therapeutic applications but also provide valuable insights for the design of novel azetidine-based therapeutics.

References

- 1. CAS 72351-36-1: this compound [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 4. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzhydryl Compounds - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Azetidines - Enamine [enamine.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chemscene.com [chemscene.com]

- 11. acdlabs.com [acdlabs.com]

Unlocking the Therapeutic Potential of (1-Benzhydrylazetidin-3-yl)methanol: A Strategic Guide to Biological Target Identification

Abstract

(1-Benzhydrylazetidin-3-yl)methanol is a unique small molecule featuring a strained azetidine ring and a bulky benzhydryl group. While its specific biological activities remain largely unexplored, its structural motifs are present in a variety of pharmacologically active compounds, suggesting a rich potential for therapeutic applications. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will delve into a multi-pronged strategy, combining predictive computational methods with robust experimental validation, to elucidate its mechanism of action and unlock its therapeutic promise.

Introduction: Deconstructing this compound

This compound (C17H19NO) is a synthetic organic compound characterized by a four-membered saturated heterocyclic azetidine ring, a diphenylmethyl (benzhydryl) substituent on the nitrogen atom, and a hydroxymethyl group at the 3-position.[1][2] The azetidine ring, being a conformationally constrained scaffold, is increasingly utilized in drug discovery to enhance molecular rigidity and improve pharmacological properties.[3][4] Compounds containing the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antiviral effects.[4][5]

The benzhydryl group is a prominent feature in numerous bioactive molecules, contributing to their lipophilicity and potential to interact with various biological targets.[2] This group is a key pharmacophore in compounds with antihistaminic, dopaminergic, antiviral, and anticancer properties.[6][7][8][9] The combination of these two structural features in this compound presents a compelling case for the investigation of its biological targets and potential therapeutic applications.

This guide will outline a systematic approach to unravel the molecular targets of this compound, beginning with computational predictions to generate initial hypotheses, followed by rigorous experimental validation through phenotypic screening, target deconvolution, and direct biochemical and cellular assays.

The Strategic Approach: A Multi-Pillar Framework for Target Identification

Given the novelty of this compound, a "reverse pharmacology" or target-based drug discovery approach is most appropriate.[10][11][12] This strategy begins with the identification of a molecular target and then explores the therapeutic potential of a compound that modulates its activity.[10][11] Our proposed workflow integrates computational and experimental methodologies to create a robust and efficient target discovery pipeline.

}

Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses

Computational, or in silico, methods provide a cost-effective and rapid means to predict potential biological targets for a small molecule, thereby narrowing the experimental search space.[13][14][15]

Ligand-Based Approaches: Leveraging Structural Similarity

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[14] By comparing the structure of this compound to databases of known bioactive compounds, we can infer potential targets.

Methodologies:

-

2D and 3D Similarity Searching: Utilize databases such as ChEMBL, PubChem, and DrugBank to find compounds with high structural similarity.[14]

-

Pharmacophore Modeling: Identify the key steric and electronic features of the molecule (the pharmacophore) and search for known drugs or targets that share a similar pharmacophore.[16]

Expected Outcome: A list of potential targets based on the known activities of structurally analogous compounds. Given the benzhydryl moiety, initial searches should focus on targets associated with antihistaminic (e.g., histamine H1 receptor) and dopaminergic (e.g., dopamine transporters) activities.

Structure-Based Approaches: Virtual Screening

If the three-dimensional structures of potential protein targets are known, virtual screening can be employed to predict the binding affinity of this compound.

Methodologies:

-

Molecular Docking: Computationally model the interaction between the compound and the binding site of a protein to estimate the binding energy and pose.

-

Panel Docking: Screen the compound against a library of known protein structures to identify potential binders.[13]

Expected Outcome: A ranked list of potential protein targets based on predicted binding affinity. This can help prioritize targets for experimental validation.

Machine Learning and AI-Based Prediction

Modern artificial intelligence and machine learning (AI/ML) algorithms can analyze vast datasets of compound-target interactions to predict novel relationships.[17]

Methodologies:

-

Quantitative Structure-Activity Relationship (QSAR) Models: Develop models that correlate structural features with biological activity.

-

Deep Learning Algorithms: Utilize neural networks to learn complex patterns from chemical and biological data to predict targets.

Expected Outcome: Novel target predictions that may not be identified through traditional similarity-based methods. AI/ML can reveal non-obvious relationships between chemical structure and biological function.[17]

| In Silico Method | Principle | Databases/Tools | Potential Insights for this compound |

| Ligand-Based | Structurally similar compounds have similar biological activities.[14] | ChEMBL, PubChem, SciFinder | Targets associated with antihistamines, dopamine receptor modulators. |

| Structure-Based | Predicts binding affinity to known protein structures. | Protein Data Bank (PDB) | Prioritized list of GPCRs, ion channels, enzymes. |

| AI/ML-Based | Learns from vast chemical and biological data to predict interactions.[17] | In-house models, commercial platforms | Novel, unexpected target classes. |

Phase 2: Experimental Validation - From Prediction to Biological Reality

In silico predictions must be followed by rigorous experimental validation to confirm biological relevance.

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening involves testing the compound in disease-relevant cellular or organismal models to observe its effect on a specific phenotype, without a priori knowledge of the target.[18][19][20] This approach is powerful for identifying first-in-class therapeutics.[19]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas suggested by the structural motifs (e.g., neuronal cells for CNS effects, cancer cell lines).

-

Compound Treatment: Treat cells with a concentration range of this compound.

-

Cell Staining: Use fluorescent dyes to label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

-

Image Acquisition: Utilize a high-content imaging system to capture multi-channel images of the cells.

-

Image Analysis: Quantify changes in cellular morphology, protein localization, or other phenotypic features in response to the compound.

Expected Outcome: Identification of a specific cellular phenotype modulated by the compound, which can guide subsequent target deconvolution efforts.

Target Deconvolution: Unmasking the Molecular Target

Once a phenotypic effect is observed, target deconvolution methods are employed to identify the specific molecular target(s) responsible for that effect.[18][19][21]

4.2.1. Chemical Proteomics

Chemical proteomics is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system.[22][23][24][25][26]

Experimental Protocol: Affinity-Based Protein Profiling

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for covalent attachment to a solid support (e.g., beads).

-

Cell Lysate Incubation: Incubate the immobilized compound with cell or tissue lysates.

-

Affinity Purification: Wash away non-specifically bound proteins.

-

Elution and Digestion: Elute the specifically bound proteins and digest them into peptides.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

}

4.2.2. Genetic Approaches

Genetic methods can also be used to identify targets by observing how the loss or overexpression of a gene affects the cellular response to the compound.

-

CRISPR/Cas9 Screening: Perform a genome-wide CRISPR screen to identify genes whose knockout confers resistance or sensitivity to this compound.[27][28]

Direct Target Engagement Assays

Once a putative target is identified, direct binding and functional assays are necessary to confirm the interaction.[29]

Methodologies:

-

Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[16]

-

Surface Plasmon Resonance (SPR): A label-free method to quantify the binding kinetics and affinity between the compound and the purified target protein.

-

Enzymatic or Functional Assays: If the target is an enzyme or a receptor, measure the effect of the compound on its activity (e.g., IC50 or EC50 determination).

| Experimental Method | Principle | Typical Output | Relevance for this compound |

| Phenotypic Screening | Identifies compound-induced changes in cellular or organismal phenotype.[19] | Morphological or functional changes in cells. | Unbiased discovery of potential therapeutic areas. |

| Chemical Proteomics | Identifies direct binding partners of a compound in a proteome.[24] | List of protein "hits". | Direct identification of candidate targets. |

| CRISPR Screening | Identifies genes that modulate cellular response to the compound.[27] | List of genetic "hits". | Genetic validation of potential targets. |

| CETSA | Measures target protein stabilization upon ligand binding in cells.[16] | Thermal shift curve. | Confirmation of target engagement in a cellular environment. |

| SPR | Measures real-time binding kinetics and affinity. | KD, kon, koff values. | Quantitative assessment of binding affinity. |

Conclusion and Future Directions

The unique chemical architecture of this compound, combining the rigid azetidine scaffold with the pharmacologically relevant benzhydryl group, makes it a compelling candidate for drug discovery. While its biological targets are currently unknown, the systematic, multi-pronged approach outlined in this guide provides a clear and robust pathway for their identification and validation. By integrating computational prediction with advanced experimental techniques such as phenotypic screening and chemical proteomics, researchers can efficiently generate and test hypotheses, ultimately uncovering the mechanism of action and therapeutic potential of this intriguing molecule. The insights gained from such studies will not only elucidate the specific biology of this compound but also contribute to the broader understanding of how these privileged chemical motifs can be leveraged for the design of next-generation therapeutics.

References

- 1. This compound | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 72351-36-1: this compound [cymitquimica.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reverse pharmacology - Wikipedia [en.wikipedia.org]

- 11. Reverse pharmacology: fast track path of drug discovery - MedCrave online [medcraveonline.com]

- 12. innoriginal.com [innoriginal.com]

- 13. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 14. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. mdpi.com [mdpi.com]

- 18. criver.com [criver.com]

- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 22. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. oxfordglobal.com [oxfordglobal.com]

- 28. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]